ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate
Description
Historical Context and Discovery of Pyrrole (B145914) Derivatives in Organic Synthesis
The parent compound, pyrrole, was first identified in 1857. algoreducation.com However, the full potential of the pyrrole scaffold was unlocked through the development of reliable synthetic methods that allowed chemists to create a wide variety of substituted derivatives. nbinno.com These classical methods remain fundamental in organic chemistry.
Key synthetic routes include:
Paal-Knorr Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. uctm.edu
Knorr Pyrrole Synthesis: A versatile method that typically uses an α-amino-ketone and a compound with an activated methylene (B1212753) group. nbinno.comwikipedia.org
Hantzsch Pyrrole Synthesis: This involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine. nbinno.com
The accessibility provided by these syntheses propelled pyrrole derivatives into the forefront of heterocyclic chemistry, enabling their use in the synthesis of complex natural products and novel pharmaceutical agents. uctm.edu The study of naturally occurring pyrrole-containing compounds, such as heme and chlorophyll, provided further impetus for chemists to develop methods for synthesizing these intricate structures, with the synthesis of haemin by Hans Fischer earning a Nobel Prize. wikipedia.org
Significance of Pyrrole Scaffolds in Synthetic Chemistry and Material Science
The pyrrole skeleton is a privileged structural motif found in a vast range of natural products, pharmaceuticals, and advanced materials. alliedacademies.orgnih.gov Its unique electronic properties and ability to be functionalized make it an indispensable building block. nbinno.com
In medicinal and pharmaceutical chemistry , the pyrrole ring is a core component of many biologically active molecules. nbinno.comeurekaselect.com It is present in drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral agents. nih.govresearchgate.netrsc.org The pyrrole scaffold is found in essential biological cofactors and pigments like vitamin B₁₂, heme, and chlorophyll, underscoring its fundamental role in life processes. nbinno.comuctm.eduwikipedia.org
In material science , pyrrole derivatives are crucial for creating functional materials. novapublishers.com The most prominent example is polypyrrole, a conducting polymer synthesized from pyrrole monomers. algoreducation.commdpi.com Polypyrrole has applications in electronics, sensors, and corrosion protection. algoreducation.comnbinno.com Furthermore, pyrrole derivatives are used as dyes, catalysts for polymerization, and components of larger aromatic systems with unique optical and electronic properties. alliedacademies.orgrsc.org
Research Landscape and Niche of Ethyl 3-(Methoxymethyl)-1H-pyrrole-2-carboxylate
Specific academic research focusing exclusively on this compound is limited. Its significance is not as a standalone functional molecule but as a highly specialized synthetic intermediate. Its structural features—a pyrrole core with differentially functionalized α-positions (an ester and a vacant α-position) and a substituted β-position—make it a well-designed precursor for the synthesis of larger, more complex molecules.
The primary niche for this compound and its close analogues is as a porphyrin building block . frontierspecialtychemicals.com Porphyrins and related macrocycles are constructed from four pyrrole subunits, and the precise substitution pattern on the final macrocycle is dictated by the functional groups on the starting pyrrole monomers. Structurally similar compounds, such as ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, are explicitly identified as intermediates for porphyrin synthesis. frontierspecialtychemicals.com The ethyl ester group at the 2-position is a common feature in pyrrole precursors, often serving as a handle for further reactions or to influence the reactivity of the ring during macrocycle formation. The methoxymethyl group at the 3-position provides a stable, non-reactive substituent that will ultimately be one of the peripheral groups on the final porphyrin ring.
The table below compares this compound with other pyrrole-2-carboxylate derivatives mentioned in the chemical literature, highlighting their common application as synthetic intermediates.
| Compound Name | Structure | Documented Role / Field of Interest |
| This compound | C₉H₁₃NO₃ | Inferred role as a porphyrin building block |
| Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | C₉H₁₃NO₂ | Porphyrin Building Block frontierspecialtychemicals.com |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | C₈H₁₁NO₂ | Chemical intermediate, used in oilfield and water treatment applications nbinno.com |
| Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | C₁₁H₁₅NO₃ | Precursor in synthesis of complex heterocyclic structures researchgate.net |
| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C₈H₁₁NO₂ | General chemical intermediate nih.gov |
Properties
CAS No. |
152401-27-9 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Methoxymethyl 1h Pyrrole 2 Carboxylate
Established Synthetic Routes and Reaction Pathways
A logical and established route involves the initial preparation of ethyl 1H-pyrrole-2-carboxylate, which then serves as the substrate for subsequent C3-position functionalization. This pathway is broken down into the sourcing of precursors and the key reaction steps.
The primary starting material for this synthetic pathway is ethyl 1H-pyrrole-2-carboxylate . A well-documented method for its large-scale preparation begins with the acylation of pyrrole (B145914) using trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. This intermediate is then treated with sodium ethoxide in ethanol (B145695), which facilitates both the conversion of the trichloromethyl ketone to an ethyl ester and provides the final product in high yield. orgsyn.org
The key intermediate for introducing the C3-substituent is ethyl 3-formyl-1H-pyrrole-2-carboxylate . biosynth.com Subsequent transformations require standard laboratory reagents: a reducing agent such as sodium borohydride (B1222165) (NaBH₄) for the reduction of the formyl group, and reagents for the final etherification step, typically a base like sodium hydride (NaH) and an alkylating agent such as methyl iodide (CH₃I) .
The transformation from the basic pyrrole ester to the final target compound involves several distinct and critical reaction steps.
The final step in the proposed synthesis is an alkylation reaction, specifically a Williamson ether synthesis. After the reduction of the 3-formyl group to a 3-hydroxymethyl group, the resulting intermediate, ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate , is treated with a strong base like sodium hydride to deprotonate the alcohol, forming a sodium alkoxide. This nucleophilic alkoxide is then reacted with an electrophile, such as methyl iodide, to form the desired methoxymethyl ether linkage, yielding the final product.
Table 1: Proposed Williamson Ether Synthesis Step
| Parameter | Condition | Purpose |
|---|---|---|
| Substrate | Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | The alcohol precursor to be etherified. |
| Base | Sodium Hydride (NaH) | Deprotonates the hydroxyl group to form a nucleophilic alkoxide. |
| Alkylating Agent | Methyl Iodide (CH₃I) | Provides the methyl group for the ether. |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Aprotic solvent suitable for reactions with strong bases like NaH. |
| Temperature | 0 °C to room temperature | Initial cooling to control the reaction with NaH, then warming to complete the alkylation. |
The formation of the initial pyrrole ring, the core of the starting material, is a classic example of a cyclization reaction. While many methods exist for pyrrole synthesis, the Knorr pyrrole synthesis and Paal-Knorr synthesis are among the most fundamental. The Knorr synthesis, for instance, involves the condensation of an α-amino-ketone with a β-ketoester. nih.gov The Paal-Knorr synthesis is a more straightforward approach that involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions, to yield a substituted pyrrole. chemistrysteps.com These methods provide the foundational five-membered heterocyclic structure upon which further modifications are built.
Functional group transformations are central to converting the basic pyrrole ester into the target molecule. This process involves a two-step transformation of the C3 position.
Formylation: The introduction of a formyl (-CHO) group at the C3 position of ethyl 1H-pyrrole-2-carboxylate is a key step. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings, including pyrroles. chemistrysteps.comorganic-chemistry.orgijpcbs.com The reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemtube3d.com While formylation of pyrrole-2-carboxylates can occur at the C4 or C5 positions, specific reaction conditions can influence regioselectivity to obtain the desired ethyl 3-formyl-1H-pyrrole-2-carboxylate intermediate. biosynth.comresearchgate.net
Reduction: The intermediate aldehyde is then reduced to a primary alcohol. This is a standard functional group transformation achieved using mild reducing agents to avoid the reduction of the ethyl ester group. Sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol is highly effective for this selective reduction, converting the 3-formyl group into a 3-hydroxymethyl group and yielding ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate .
Key Reaction Steps and Intermediates
Optimization of Synthesis Parameters
Optimizing the parameters for each step of the synthesis is crucial for maximizing yield and purity.
For the Vilsmeier-Haack formylation , key parameters include the stoichiometry of the Vilsmeier reagent, reaction temperature, and time. The reactivity of the pyrrole substrate dictates the mildness of the conditions required; highly activated pyrroles can be formylated under gentle conditions, while less reactive ones may require more forcing conditions. The choice of solvent can also impact the reaction's efficiency.
In the reduction step , the choice of reducing agent is paramount. While powerful reagents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester, a milder agent like NaBH₄ provides the necessary selectivity. Optimization involves controlling the temperature (often 0 °C to room temperature) and the molar equivalents of the reducing agent to ensure complete conversion of the aldehyde without affecting the ester.
For the final etherification step , optimization involves the choice of base, solvent, and temperature. A strong, non-nucleophilic base like NaH is preferred to ensure complete deprotonation of the alcohol without competing side reactions. The use of a dry, aprotic solvent like THF is essential to prevent quenching the base. Reaction temperatures are typically kept low initially to control the exothermic deprotonation before being raised to drive the alkylation to completion.
Table 2: General Parameters for Optimization of Pyrrole Synthesis Reactions
| Reaction Type | Key Parameters to Optimize | Common Conditions & Effects |
|---|---|---|
| Vilsmeier-Haack | Reagent Stoichiometry, Temperature | Excess reagent can lead to side products. Temperature control is crucial for selectivity. |
| Aldehyde Reduction | Choice of Reducing Agent, Solvent, Temp. | NaBH₄ offers selectivity over LiAlH₄. Alcoholic solvents are common. Low temp improves selectivity. |
| Williamson Ether Synthesis | Base Strength, Solvent, Temperature | Strong bases (e.g., NaH) are effective. Anhydrous, aprotic solvents (e.g., THF) are required. |
Solvent Systems and Their Influence on Yield and Selectivity (e.g., Methanol (B129727), Dichloromethane)
In the subsequent reduction of the formyl group to a hydroxymethyl group, the choice of solvent depends on the reducing agent used. For catalytic hydrogenation, polar protic solvents like methanol or ethanol are often suitable. If metal hydrides are used, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are necessary to prevent quenching of the reagent.
The final O-methylation step to form the ether can be performed in a variety of solvents. Polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are often used for Williamson ether synthesis, as they can solvate the cation of the base used, thereby increasing the nucleophilicity of the alkoxide. Dichloromethane can also be a suitable solvent for this transformation.
Table 1: Potential Solvent Systems for the Synthesis of Ethyl 3-(Methoxymethyl)-1H-pyrrole-2-carboxylate
| Reaction Step | Potential Solvents | Rationale |
| C3-Formylation (Vilsmeier-Haack) | Dichloromethane, Dimethylformamide (DMF) | Good solubility for reactants, DMF can also act as a reagent. |
| Reduction of Formyl Group | Methanol, Ethanol, Tetrahydrofuran (THF), Diethyl Ether | Depends on the reducing agent; polar protic for catalytic hydrogenation, anhydrous ethereal for metal hydrides. |
| O-Methylation | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Dichloromethane | Polar aprotic solvents enhance nucleophilicity in Williamson ether synthesis. |
Temperature and Pressure Effects
Temperature and pressure are crucial parameters that can significantly impact the rate, yield, and selectivity of the synthetic steps. The Vilsmeier-Haack reaction is typically conducted at temperatures ranging from 0 °C to room temperature, although in some cases, gentle heating may be required to drive the reaction to completion.
The reduction of the aldehyde can be performed under various temperature and pressure conditions depending on the chosen method. Catalytic hydrogenation is often carried out at room temperature and atmospheric pressure of hydrogen, although elevated pressure can accelerate the reaction rate. Reductions with metal hydrides are usually performed at low temperatures (e.g., 0 °C) to control the reactivity and prevent side reactions.
The final etherification step is typically conducted at room temperature or with gentle heating to ensure the reaction proceeds at a reasonable rate without causing decomposition of the starting materials or products.
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the proposed synthesis of this compound, catalytic methods are particularly relevant for the reduction step.
For the reduction of the 3-formyl group, heterogeneous catalysis using noble metals such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a common and effective method. These catalysts are highly efficient, can often be recycled, and the reactions are typically clean with minimal by-product formation.
Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh3)3), can also be employed for the hydrogenation of aldehydes. These catalysts often offer higher selectivity and operate under milder conditions but can be more challenging to separate from the reaction mixture.
Novel Synthetic Approaches and Green Chemistry Considerations
In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methods in chemistry.
Development of More Efficient and Sustainable Syntheses
For the synthesis of this compound, several green chemistry principles can be applied. The use of catalytic reduction methods, for instance, is inherently greener than using stoichiometric metal hydride reagents, as it reduces waste and often employs milder reaction conditions.
Microwave-assisted organic synthesis is another green approach that could potentially be applied to accelerate the reaction rates of the formylation and etherification steps, often leading to higher yields and reduced energy consumption.
Biocatalysis, using enzymes to perform specific chemical transformations, represents a frontier in green chemistry. While not yet reported for this specific synthesis, the enzymatic reduction of aldehydes is a known process and could offer a highly selective and environmentally benign alternative to traditional chemical methods.
Atom Economy and Waste Reduction in Production
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product.
In the proposed multi-step synthesis, the Vilsmeier-Haack reaction itself has a moderate atom economy due to the use of stoichiometric amounts of phosphorus oxychloride and the formation of by-products.
The catalytic reduction of the aldehyde, however, has a high atom economy, as the only theoretical by-product is water. In contrast, reductions using metal hydrides have a lower atom economy due to the generation of metal salts as waste.
The final O-methylation step, if performed via a Williamson ether synthesis, would have a moderate atom economy due to the formation of a salt by-product.
Spectroscopic and Structural Elucidation Techniques for Ethyl 3 Methoxymethyl 1h Pyrrole 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of individual atoms.
¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate would be expected to show distinct signals for each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), coupling constant (J), and integration of these signals would provide crucial structural information.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (pyrrole) | 8.0 - 9.5 | broad singlet | 1H |
| H-4 (pyrrole) | 6.5 - 7.0 | triplet | 1H |
| H-5 (pyrrole) | 6.0 - 6.5 | triplet | 1H |
| -CH₂- (methoxymethyl) | 4.5 - 5.0 | singlet | 2H |
| -OCH₃ (methoxymethyl) | 3.3 - 3.8 | singlet | 3H |
| -OCH₂- (ethyl ester) | 4.0 - 4.5 | quartet | 2H |
| -CH₃ (ethyl ester) | 1.0 - 1.5 | triplet | 3H |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
The broad singlet for the N-H proton is characteristic of pyrrole (B145914) rings. The pyrrole ring protons at positions 4 and 5 would likely appear as triplets due to coupling with each other. The methylene (B1212753) protons of the methoxymethyl group and the methoxy (B1213986) protons would each be expected to appear as sharp singlets. The ethyl ester group would give rise to a quartet for the methylene protons, coupled to the adjacent methyl group, which in turn would appear as a triplet.
¹³C NMR Spectral Analysis for Carbon Framework
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 160 - 170 |
| C-2 (pyrrole) | 120 - 130 |
| C-3 (pyrrole) | 115 - 125 |
| C-4 (pyrrole) | 110 - 120 |
| C-5 (pyrrole) | 100 - 110 |
| -CH₂- (methoxymethyl) | 60 - 70 |
| -OCH₃ (methoxymethyl) | 55 - 65 |
| -OCH₂- (ethyl ester) | 50 - 60 |
| -CH₃ (ethyl ester) | 10 - 20 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
The carbonyl carbon of the ester group would be the most downfield signal. The carbons of the pyrrole ring would resonate in the aromatic region, with their specific shifts influenced by the substituents. The aliphatic carbons of the methoxymethyl and ethyl groups would appear in the upfield region of the spectrum.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional NMR experiments are invaluable for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the H-4 and H-5 protons of the pyrrole ring, confirming their adjacent relationship. It would also show a correlation between the methylene and methyl protons of the ethyl ester group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion to four or more decimal places. This allows for the calculation of the elemental composition, which would confirm the molecular formula of this compound as C₉H₁₃NO₃.
Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS)
Both ESI-MS and EI-MS could be employed to analyze the compound.
ESI-MS: This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). It is particularly useful for confirming the molecular weight with minimal fragmentation.
EI-MS: This is a higher-energy technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can help to identify the compound and confirm its structure. Expected fragmentation pathways for this compound could include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), the methoxymethyl group (-CH₂OCH₃), or the methoxy group (-OCH₃). The relative abundance of these fragment ions would provide further evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to its constituent functional groups: the pyrrole ring, the ethyl ester, and the methoxymethyl substituent.
The analysis of the IR spectrum allows for the unambiguous identification of these key functionalities. The N-H stretching vibration of the pyrrole ring is anticipated to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C=O stretching vibration of the ethyl ester group is one of the most intense and characteristic absorptions in the spectrum, expected in the range of 1680-1730 cm⁻¹. The presence of conjugation with the pyrrole ring may shift this absorption to a lower wavenumber. Furthermore, the C-O stretching vibrations of the ester and ether linkages will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the pyrrole ring will also be observable.
A detailed assignment of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Pyrrole N-H | Stretching | 3300 - 3500 | Medium-Sharp |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| Ester C=O | Stretching | 1680 - 1730 | Strong |
| Pyrrole C=C | Stretching | 1500 - 1600 | Medium-Variable |
| Ester C-O | Stretching | 1150 - 1300 | Strong |
| Ether C-O | Stretching | 1050 - 1150 | Strong |
| Aromatic C-H | Bending (out-of-plane) | 700 - 900 | Strong |
This table presents expected values based on typical ranges for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-system of the pyrrole ring and the carbonyl group of the ester. Pyrrole itself exhibits a strong absorption band around 210 nm. The presence of the electron-withdrawing carboxylate group and the methoxymethyl substituent on the pyrrole ring is expected to influence the position and intensity of the absorption maxima.
Substituents on the pyrrole ring can cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the λmax. For this compound, the conjugation of the ester group with the pyrrole ring is likely to result in a bathochromic shift of the primary π → π* transition compared to unsubstituted pyrrole. The electronic transitions in pyrrole derivatives are generally intense, leading to high molar absorptivity (ε) values. researchgate.net
The expected electronic transitions and their corresponding λmax values for this compound are summarized in the following interactive data table.
| Electronic Transition | Chromophore | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |
| π → π | Pyrrole ring and conjugated ester | 220 - 280 | High (>10,000 L mol⁻¹ cm⁻¹) |
| n → π | Carbonyl group | 280 - 320 | Low (<1,000 L mol⁻¹ cm⁻¹) |
This table presents expected values based on the analysis of similar pyrrole derivatives. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
It is anticipated that the pyrrole ring in this compound will be essentially planar. The substituents at the 2- and 3-positions, the ethyl carboxylate and methoxymethyl groups, will have specific orientations relative to the plane of the ring. The conformation of the ethyl ester group, particularly the torsion angle around the C2-C(O) bond, will be a key structural feature.
The expected crystallographic parameters for this compound, based on data from related structures, are presented in the interactive data table below.
| Structural Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Pyrrole Ring Geometry | Planar |
| N-H···O Hydrogen Bond Distance | 2.8 - 3.2 Å |
| C=O Bond Length | ~1.22 Å |
| C(ring)-C(ester) Bond Length | ~1.45 Å |
This table provides predicted values based on the crystallographic data of analogous functionalized pyrroles. researchgate.net
No Publicly Available Computational Studies Found for this compound
Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the quantum chemical calculations, molecular dynamics simulations, or Density Functional Theory (DFT) applications for the compound this compound have been identified.
The request for an article structured around the computational and theoretical chemistry of this particular molecule cannot be fulfilled at this time due to the absence of published research data on its electronic structure, molecular orbitals, conformational stability, or interactions with other molecular species.
While computational studies are available for other substituted pyrrole-2-carboxylate derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from related compounds. The scientific community has explored the theoretical aspects of various pyrrole structures, but this specific methoxymethyl-substituted ester has not been the subject of dedicated computational analysis in the available literature.
Therefore, the creation of an article with detailed research findings, data tables, and in-depth analysis as per the requested outline is not possible without the foundational scientific research on this specific compound.
Computational and Theoretical Chemistry Studies of Ethyl 3 Methoxymethyl 1h Pyrrole 2 Carboxylate
Density Functional Theory (DFT) Applications
Geometry Optimization and Energetics
Currently, there is no published data from quantum chemical calculations detailing the optimized geometry of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate. Such a study would typically involve methods like DFT or ab initio calculations to determine the most stable three-dimensional arrangement of the atoms.
The results would be presented in tables detailing key structural parameters:
Table 1: Calculated Bond Lengths of this compound (No data available)
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| C1 | C2 | Data not available |
| C2 | N1 | Data not available |
Table 2: Calculated Bond Angles of this compound (No data available)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C1 | C2 | N1 | Data not available |
Table 3: Calculated Dihedral Angles of this compound (No data available)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
|---|---|---|---|---|
| C1 | C2 | N1 | C5 | Data not available |
Furthermore, energetic properties such as the heat of formation, total energy, and orbital energies (HOMO/LUMO), which provide insights into the molecule's stability and reactivity, have not been reported.
Table 4: Calculated Energetic Properties of this compound (No data available)
| Property | Value |
|---|---|
| Heat of Formation (kJ/mol) | Data not available |
| Total Energy (Hartree) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
Spectroscopic Property Predictions
Theoretical predictions of spectroscopic data are invaluable for interpreting experimental spectra. However, for this compound, no such computational predictions are available in the surveyed literature.
Calculated NMR chemical shifts are crucial for assigning signals in experimental ¹H and ¹³C NMR spectra.
Table 5: Predicted ¹H NMR Chemical Shifts for this compound (No data available)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (N-H) | Data not available |
| H (C4) | Data not available |
| H (C5) | Data not available |
| H (CH₂) | Data not available |
| H (CH₃) | Data not available |
| H (OCH₃) | Data not available |
Table 6: Predicted ¹³C NMR Chemical Shifts for this compound (No data available)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C=O | Data not available |
| CH₂ (ethyl) | Data not available |
| CH₃ (ethyl) | Data not available |
| CH₂ (methoxymethyl) | Data not available |
Similarly, predicted vibrational frequencies can aid in the assignment of bands in infrared (IR) and Raman spectra.
Table 7: Predicted Vibrational Frequencies for this compound (No data available)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch | Data not available |
| C=O stretch | Data not available |
| C-H stretch (aromatic) | Data not available |
| C-H stretch (aliphatic) | Data not available |
Applications in Advanced Organic Synthesis and Materials Science Research
Precursor for the Synthesis of Complex Organic Molecules
The pyrrole (B145914) ring is a fundamental scaffold in a vast array of naturally occurring and synthetically important organic molecules. The specific substitution pattern of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate offers multiple reactive sites, making it a potentially valuable intermediate in the assembly of intricate molecular architectures.
Role as an Intermediate in Natural Product Total Synthesis
Pyrrole-2-carboxylates are key components in the synthesis of numerous natural products, particularly those of marine origin. The strategic placement of functional groups on the pyrrole ring is crucial for the successful construction of these complex targets. This compound, with its ester and ether functionalities, could serve as a valuable starting material for the synthesis of various natural products. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, while the methoxymethyl group can be a precursor for a hydroxymethyl or other C1 unit, or it can be used to modulate the electronic properties of the pyrrole ring.
Table 1: Examples of Natural Product Classes Containing Pyrrole Scaffolds and the Potential Role of this compound
| Natural Product Class | Key Pyrrole Structural Feature | Potential Application of this compound |
| Lamellarins | 3,4-Diarylpyrrole-2-carboxylic acid derivatives | As a building block for the pyrrole core, with the methoxymethyl group potentially facilitating further synthetic transformations. |
| Oroidin Alkaloids | Pyrrole-2-carboxamide derivatives | The ethyl ester could be converted to a carboxamide, and the methoxymethyl group could be modified to introduce further diversity. |
| Prodiginines | Tripyrrolic red pigments | Could serve as a precursor for one of the pyrrole rings, with the substituents providing handles for coupling reactions. |
Synthesis of Biologically Active Scaffolds (Non-Clinical Focus)
The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. Current time information in Sydney, AU.biolmolchem.com The development of novel synthetic routes to functionalized pyrroles is of significant interest for the discovery of new bioactive molecules. This compound represents a platform for the generation of libraries of compounds for biological screening. The ester can be readily converted to a wide range of amides, hydrazides, and other derivatives, while the methoxymethyl group can be deprotected to the corresponding alcohol, which can be further functionalized. This allows for the systematic exploration of the chemical space around the pyrrole core to identify new compounds with interesting biological properties in a non-clinical research context.
Building Block for Polymeric Materials and Frameworks
The electron-rich nature of the pyrrole ring and the potential for functionalization make pyrrole derivatives attractive monomers for the synthesis of advanced materials with tailored electronic, optical, and porous properties.
Incorporation into Functional Polymers
Polypyrroles are a well-known class of conducting polymers with applications in sensors, actuators, and energy storage devices. frontiersin.org The properties of polypyrroles can be tuned by the introduction of substituents on the pyrrole monomer. The methoxymethyl group in this compound could influence the polymerization process and the properties of the resulting polymer. For instance, it could impact the polymer's solubility, morphology, and electronic conductivity. Furthermore, the ester group could be used to attach the polymer to surfaces or to other molecules.
Table 2: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Method | Required Monomer Modification | Potential Polymer Properties |
| Oxidative Polymerization | Removal or modification of the ester group to prevent interference. | Electrically conducting, electroactive. |
| Ring-Opening Metathesis Polymerization (ROMP) | Incorporation of a strained olefinic moiety. | Well-defined polymer architectures. |
| Condensation Polymerization | Conversion of the ester to a diol or diamine, and functionalization of the N-H position. | Polyesters, polyamides with pyrrole units in the backbone. |
Design of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
MOFs and COFs are classes of crystalline porous materials with high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. The design of these frameworks relies on the use of well-defined organic building blocks, often referred to as linkers. By converting the ethyl ester of this compound to a carboxylic acid and introducing another coordinating group on the pyrrole ring, this molecule could be transformed into a linker for the synthesis of novel MOFs or COFs. The methoxymethyl group could project into the pores of the framework, providing specific binding sites for guest molecules or acting as a catalytic center.
Research in Catalyst Design and Ligand Synthesis
The nitrogen atom of the pyrrole ring and the potential for introducing various donor atoms through substitution make pyrrole derivatives attractive ligands for transition metal catalysis.
Pyrrole-based ligands have been successfully employed in a variety of catalytic transformations. The specific substitution pattern of this compound offers the potential for the design of novel bidentate or tridentate ligands. For example, the ester group could be modified to include another donor atom, and the methoxymethyl group could also participate in metal coordination. Such ligands could stabilize catalytically active metal centers and influence the selectivity and efficiency of chemical reactions. For example, pyrrole-2-carboxylic acid has been shown to be an effective ligand in copper-catalyzed cross-coupling reactions. mdpi.com
Table 3: Potential Ligand Architectures Derived from this compound
| Ligand Type | Required Modifications | Potential Catalytic Applications |
| Bidentate (N,O) | Hydrolysis of the ester to the carboxylic acid. | Cross-coupling reactions, oxidation catalysis. |
| Tridentate (N,N,O) | Amidation of the ester with a pyridine-containing amine. | Polymerization, asymmetric catalysis. |
| Pincer Ligands | Functionalization at the N-H and C5 positions with donor arms. | Dehydrogenation, hydrogenation reactions. |
Due to a lack of specific research data for "this compound" in the requested applications of organometallic ligand synthesis and supported catalysis, a detailed and scientifically accurate article adhering to the provided outline cannot be generated at this time.
Extensive searches for the specified compound did not yield dedicated studies on its derivatization for ligand synthesis or its role in supported catalysis. The available literature focuses on other substituted pyrrole carboxylates, and extrapolating this information to the specific molecule would be speculative and would not meet the required standards of scientific accuracy based on diverse, verifiable sources.
Therefore, to ensure the integrity and factual correctness of the information provided, the generation of the requested article is not possible without specific research findings on "this compound" in the specified contexts.
Future Research Directions and Emerging Opportunities
Exploration of New Synthetic Pathways and Catalyst Discovery
The synthesis of functionalized pyrroles is a well-established field, yet the efficient and sustainable construction of molecules like ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate remains an area ripe for innovation. nih.gov Future research will likely focus on moving beyond traditional multi-step sequences to more elegant and efficient methodologies.
New Synthetic Strategies: Classic methods such as the Paal-Knorr and Hantzsch syntheses provide foundational routes to the pyrrole (B145914) core. uc.ptmdpi.com However, emerging opportunities lie in the development of novel multi-component reactions (MCRs) or transition-metal-catalyzed cyclizations that can assemble the substituted ring in a single step from simple precursors. nih.govuctm.edu For instance, a palladium-catalyzed three-component reaction involving an appropriate alkyne, an isocyanide, and a source for the methoxymethyl group could offer a direct and highly convergent route. nih.gov
Catalyst Discovery: The discovery of new catalysts is paramount to advancing synthetic efficiency. While catalysts based on rhodium, zinc, and palladium have been effective for synthesizing various pyrroles, future work could explore earth-abundant and less toxic metals like iron and copper. uctm.eduorganic-chemistry.org Furthermore, the development of heterogeneous catalysts could simplify product purification and improve catalyst recyclability, aligning with the principles of green chemistry. mdpi.com The use of biocatalysts, such as enzymes, also presents a novel approach for synthesizing pyrrole derivatives under mild conditions. nih.gov
| Catalyst Class | Potential Catalyst Example | Anticipated Advantages | Reference |
|---|---|---|---|
| Transition Metals | ZnI₂, Rh₂(O₂CC₃F₇)₄ | High efficiency and selectivity for cyclization reactions. | organic-chemistry.org |
| Earth-Abundant Metals | Fe(III)-montmorillonite | Low cost, reduced toxicity, environmentally benign. | mdpi.com |
| Heterogeneous Catalysts | Silica-supported BiCl₃/SbCl₃ | Ease of separation, reusability, suitable for flow chemistry. | mdpi.com |
| Biocatalysts | α-amylase | Mild reaction conditions, high specificity, green chemistry. | nih.gov |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
Understanding and optimizing the synthesis of this compound requires deep mechanistic insight. Advanced spectroscopic techniques, particularly when used for in-situ (in the reaction vessel) monitoring, are powerful tools for achieving this. By tracking the real-time concentrations of reactants, intermediates, and products, chemists can rapidly determine reaction kinetics, identify bottlenecks, and optimize conditions. globethesis.com
Future applications in this area will likely involve a suite of Process Analytical Technologies (PAT). For example, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can monitor the disappearance of starting material carbonyl stretches and the appearance of the product's ester and ether bands. Raman spectroscopy offers a complementary view, particularly for monitoring C-C bond formation and changes in the pyrrole ring structure. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on transient intermediates that are crucial for elucidating the reaction mechanism. globethesis.com
| Technique | Information Gained | Application in Synthesis Monitoring |
|---|---|---|
| ATR-FTIR Spectroscopy | Changes in functional groups (C=O, C-O, N-H). | Real-time tracking of reactant consumption and product formation. |
| Raman Spectroscopy | Vibrational modes of the molecular backbone and ring structure. | Monitoring the formation of the pyrrole core and substituent bonds. |
| In-Situ NMR Spectroscopy | Detailed structural information of all species in solution. | Identification of transient intermediates and elucidation of reaction pathways. |
| Mass Spectrometry | Molecular weight of reaction components. | Detecting intermediates and byproducts to understand reaction selectivity. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. syrris.commdpi.com The synthesis of this compound is an ideal candidate for this modern approach. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. uc.pt
Integrating the synthesis into an automated platform could further accelerate research. chimia.ch Such systems allow for the rapid screening of a wide range of reaction conditions (e.g., different catalysts, solvents, and temperatures) to identify the optimal synthetic route. mit.edu Furthermore, multi-step sequences, including reaction, work-up, and purification, can be combined into a single, uninterrupted process, minimizing manual handling and improving reproducibility. researchgate.net This technology is particularly powerful for creating libraries of related compounds for screening in chemical biology or materials science applications. syrris.com
Development of Novel Applications in Chemical Biology and Material Science (Non-Clinical)
The unique substitution pattern of this compound makes it a valuable building block for creating novel functional molecules and materials.
Chemical Biology: The pyrrole nucleus is a "privileged scaffold" found in many biologically active molecules. nih.govnih.gov While excluding clinical applications, this compound can serve as a starting point for developing chemical probes and tools to study biological systems. For example, the ester functional group can be readily converted into amides or other derivatives, allowing for the attachment of fluorophores, affinity tags, or reactive groups. These new molecules could be used to investigate protein-protein interactions, visualize cellular processes, or identify the targets of bioactive compounds.
Material Science: Pyrrole-based polymers, particularly polypyrrole, are well-known for their conductive properties. mdpi.comnih.gov this compound could serve as a functionalized monomer for the synthesis of novel polymers. The methoxymethyl and ethyl carboxylate groups can tune the solubility, processability, and electronic properties of the resulting material. researchgate.net Potential applications for such polymers include organic electronics, sensors, and smart coatings. nih.govmdpi.com Furthermore, the pyrrole ring can be incorporated into conjugated microporous polymers, creating robust materials with high surface areas for applications in heterogeneous catalysis or gas storage. frontiersin.orgacs.org
Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of reaction outcomes and molecular properties before a single experiment is performed. mit.edunih.gov For this compound, computational modeling offers several exciting avenues of exploration.
Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis of the target molecule. globethesis.comresearchgate.net By calculating the energies of transition states and intermediates, researchers can predict which synthetic routes are most likely to be successful, thereby saving significant time and resources in the lab. nih.govacs.org These models can also help in designing or selecting the optimal catalyst for a given transformation by simulating the catalyst's interaction with the reactants. rsc.org
Reactivity and Property Prediction: Computational tools can also predict the chemical reactivity of the molecule itself. By calculating properties such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), researchers can anticipate how the molecule will behave in subsequent reactions. researchgate.netmdpi.com This is crucial for designing its use in the applications described above. For instance, modeling can predict the most likely site for electrophilic or nucleophilic attack, guiding the functionalization of the pyrrole ring. Furthermore, computational methods can predict spectroscopic properties (e.g., NMR chemical shifts), which can aid in the structural confirmation of newly synthesized derivatives. globethesis.comresearchgate.net
Q & A
Basic Research Questions
Q. What are common synthetic routes for ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrrole derivatives are prepared by reacting trichloroacetyl chloride intermediates with alcohols (e.g., ethanol) under anhydrous conditions, followed by purification via column chromatography . Another approach involves coupling substituted benzoyl chlorides with ethyl 3-methyl-1H-pyrrole-2-carboxylate, as seen in the synthesis of fluorinated analogs (yields: 23–48%) .
- Key Data :
| Starting Material | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Trichloroacetyl chloride | Ethanol, ether, K₂CO₃ | 48% | |
| 3-Fluoro-2-iodobenzoyl chloride | DCM, Et₃N, DMAP | 23% | |
| 5-Methoxyisoquinolinecarbonyl chloride | CH₂Cl₂, RT | 40% |
Q. How is NMR spectroscopy utilized in characterizing this compound?
- Methodology : ¹H and ¹³C NMR are critical for confirming substituent positions and purity. For example:
- In ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate, the methoxymethyl group appears as a triplet (δ 3.10 ppm, J = 6.4 Hz) in ¹H NMR, while the ester carbonyl resonates at δ 161.6 ppm in ¹³C NMR .
- Aromatic protons in substituted phenyl groups show distinct splitting patterns (e.g., δ 7.55–7.28 ppm for phenyl in ).
- Interpretation Tips :
- Use DEPT-135 to distinguish CH₃/CH₂ groups.
- Compare chemical shifts with computational predictions (e.g., DFT) to resolve ambiguities .
Q. What crystallographic methods are employed for structural determination?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. For example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was analyzed using SHELX-97, revealing bond lengths and angles critical for confirming regiochemistry .
- Best Practices :
- Optimize crystal growth via slow evaporation in polar solvents (e.g., DMSO/EtOH mixtures).
- Validate hydrogen bonding networks using Olex2 or Mercury .
Advanced Research Questions
Q. How to address discrepancies in spectroscopic data during characterization?
- Case Study : Contradictory ¹H NMR signals (e.g., broad NH peaks at δ 9.31 vs. δ 8.84 ppm in similar compounds) may arise from tautomerism or solvent effects .
- Resolution Strategies :
- Use variable-temperature NMR to detect dynamic processes.
- Compare HRMS data (e.g., [M+H]+ 260.1292 vs. calc. 260.1287) to confirm molecular integrity .
Q. How to optimize regioselectivity in substitution reactions?
- Methodology : Substituent directing effects and steric hindrance govern regioselectivity. For example, electron-withdrawing groups (e.g., CF₃) at the 4-position of phenyl rings enhance electrophilic substitution at the pyrrole β-position .
- Experimental Design :
- Screen Lewis acids (e.g., AlCl₃) to modulate reactivity.
- Use DFT calculations (e.g., Fukui functions) to predict reactive sites .
Q. What computational approaches predict electronic properties?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity .
- Software : Gaussian 09 or ORCA for geometry optimization; Multiwfn for electron density analysis .
Q. How to analyze structure-activity relationships (SAR) for medicinal applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
